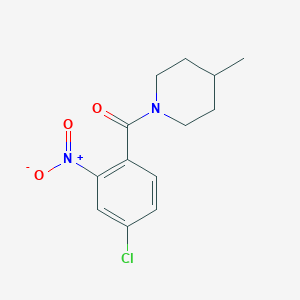
(4-CHLORO-2-NITROPHENYL)(4-METHYLPIPERIDINO)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-CHLORO-2-NITROPHENYL)(4-METHYLPIPERIDINO)METHANONE is a chemical compound with the molecular formula C13H15ClN2O3 and a molecular weight of 282.72 g/mol It is characterized by the presence of a piperidine ring substituted with a 4-chloro-2-nitrobenzoyl group and a methyl group
Preparation Methods
The synthesis of (4-CHLORO-2-NITROPHENYL)(4-METHYLPIPERIDINO)METHANONE typically involves the reaction of 4-chloro-2-nitrobenzoic acid with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
(4-CHLORO-2-NITROPHENYL)(4-METHYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
(4-CHLORO-2-NITROPHENYL)(4-METHYLPIPERIDINO)METHANONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-CHLORO-2-NITROPHENYL)(4-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
(4-CHLORO-2-NITROPHENYL)(4-METHYLPIPERIDINO)METHANONE can be compared with similar compounds such as 1-chloro-2,4-dinitrobenzene. While both compounds contain chloro and nitro groups, this compound has a piperidine ring, which imparts different chemical and biological properties.
Similar Compounds
- 1-chloro-2,4-dinitrobenzene
- 2-chloro-4-nitrobenzoyl chloride
Properties
Molecular Formula |
C13H15ClN2O3 |
|---|---|
Molecular Weight |
282.72 g/mol |
IUPAC Name |
(4-chloro-2-nitrophenyl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H15ClN2O3/c1-9-4-6-15(7-5-9)13(17)11-3-2-10(14)8-12(11)16(18)19/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
AMIBWXWSFOLTHS-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


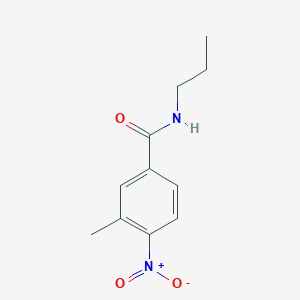
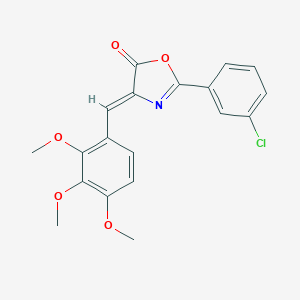
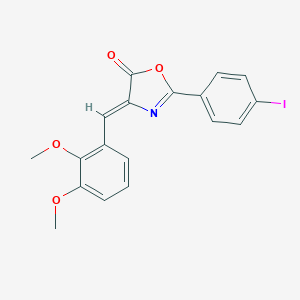
![4-[3,4-bis(allyloxy)benzylidene]-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B335898.png)
![4-[3-(allyloxy)benzylidene]-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335899.png)

![4-[3,4-bis(benzyloxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335904.png)
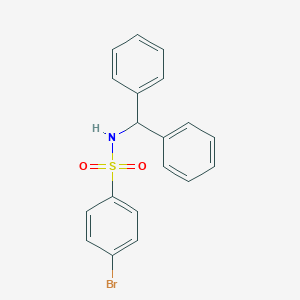
![4-[4-(allyloxy)-3-ethoxybenzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B335907.png)
![4-[4-(allyloxy)-3-methoxybenzylidene]-2-{3-nitro-4-methylphenyl}-1,3-oxazol-5(4H)-one](/img/structure/B335910.png)
![(4Z)-2-(4-NITROPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B335911.png)
![11-(2-CHLOROPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B335912.png)
![3-[(2E)-2-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]hydrazinyl]indol-2-one](/img/structure/B335913.png)
![4-[3,4-bis(benzyloxy)benzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335914.png)
